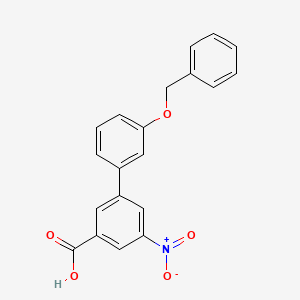

3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid” is a benzoic acid derivative with a benzyloxy group at the 3-position and a nitro group at the 5-position . Benzoic acid derivatives are commonly used in organic chemistry and medicinal chemistry due to their versatile properties .

Synthesis Analysis

While the specific synthesis for this compound is not available, it might involve a nitration reaction on a pre-existing benzyloxybenzoic acid derivative. The Suzuki-Miyaura cross-coupling reaction could be a potential method for the formation of the benzyloxyphenyl group .Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring (from the benzoic acid) with a benzyloxy group at the 3-position and a nitro group at the 5-position .Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions typical of benzoic acids, nitro compounds, and ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzyloxy and nitro groups .Scientific Research Applications

Photosensitive Protecting Groups

- Application in Synthetic Chemistry : Photosensitive protecting groups, including compounds with nitrobenzyl moieties, are highlighted for their potential in synthetic chemistry due to their ability to be removed under light exposure. This characteristic may indicate the utility of 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid in developing light-responsive systems or in the synthesis of complex molecules where selective deprotection is required (Amit, Zehavi, & Patchornik, 1974).

Environmental Impact of Benzophenone Derivatives

- Environmental Occurrence and Toxicity : The widespread use of benzophenone derivatives in consumer products has led to environmental concerns due to their persistence and potential ecotoxicological effects. Research on benzophenone-3 (BP-3) highlights the need for understanding the environmental behavior and impact of related compounds, including this compound, especially considering their potential bioaccumulative nature and endocrine-disrupting capabilities (Kim & Choi, 2014).

Parabens in Aquatic Environments

- Fate and Behavior in Water : The review on parabens, used as preservatives, sheds light on their ubiquity in aquatic environments and the challenges in removing them from wastewater. This suggests a potential area of study for this compound related to its stability, degradation, and potential environmental impact, especially if it shares chemical or physical properties with parabens (Haman, Dauchy, Rosin, & Munoz, 2015).

Mechanism of Action

Target of Action

Many benzyloxyphenyl compounds are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its functional groups .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, it could act as an inhibitor, activator, or modulator of its target .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. It could be involved in a variety of biochemical processes, such as signal transduction, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could lead to changes in cell behavior, gene expression, or protein function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-nitro-5-(3-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c22-20(23)17-9-16(10-18(11-17)21(24)25)15-7-4-8-19(12-15)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYSQNKCQOGZNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692240 |

Source

|

| Record name | 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-55-3 |

Source

|

| Record name | 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)